molecular formula C15H17NO2 B2519170 (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one CAS No. 1396892-82-2

(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2519170
CAS No.: 1396892-82-2
M. Wt: 243.306
InChI Key: NXMWHRRFOFGVPF-RMKNXTFCSA-N
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Description

(E)-1-((1R,5S)-3-oxa-8-azabicyclo[321]octan-8-yl)-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of the phenylprop-2-en-1-one moiety: This step involves the coupling of the bicyclic core with a phenylprop-2-en-1-one derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final purification: The crude product is purified using chromatographic techniques, such as column chromatography or recrystallization, to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Automation and process optimization are key to scaling up the synthesis while maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic core or the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one shares structural similarities with other bicyclic compounds, such as tropane alkaloids and bicyclo[3.2.1]octane derivatives.
  • Tropane alkaloids, such as atropine and cocaine, also contain bicyclic structures and exhibit bioactive properties.

Uniqueness

What sets this compound apart is its specific combination of a bicyclic core with a phenylprop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15(9-6-12-4-2-1-3-5-12)16-13-7-8-14(16)11-18-10-13/h1-6,9,13-14H,7-8,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMWHRRFOFGVPF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2COCC1N2C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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